molecular formula C7H5NO2 B1300356 furo[3,4-b]pyridin-5(7H)-one CAS No. 5657-51-2

furo[3,4-b]pyridin-5(7H)-one

Cat. No. B1300356
CAS RN: 5657-51-2
M. Wt: 135.12 g/mol
InChI Key: YSJHADWSLVFGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587539

Procedure details

6.0 g of quinolinic anhydride, 9.5 g of N-octyl-2-methylindole and 0.56 g of zinc chloride are stirred in 30 ml of glacial acetic acid at 20° C. for 5 hours. 6.6 g of 3-diethylaminophenetole and 8 ml of acetic anhydride are then added, after which the mixture is stirred at 50° C. for 21/2 hours. The product is precipitated with 30% aqueous ammonia, separated from the aqueous phase and recrystallised from isopropanol, affording 16.5 g of the isomer-free 4-azaphthalide compound of the formula ##STR16## of melting point 113°-118° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.56 g
Type
catalyst
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:2]=1[C:3]([O:5][C:6]2=[O:11])=O.C(N1C2C(=CC=CC=2)C=C1C)CCCCCCC.C(N(CC)C1C=C(OCC)C=CC=1)C.C(OC(=O)C)(=O)C>C(O)(=O)C.[Cl-].[Zn+2].[Cl-]>[C:6]1([C:7]2[C:2](=[N:1][CH:10]=[CH:9][CH:8]=2)[CH2:3][O:5]1)=[O:11] |f:5.6.7|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N1=C2C(=O)OC(C2=CC=C1)=O
Name
Quantity
9.5 g
Type
reactant
Smiles
C(CCCCCCC)N1C(=CC2=CC=CC=C12)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.56 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)N(C=1C=C(C=CC1)OCC)CC
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
after which the mixture is stirred at 50° C. for 21/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is precipitated with 30% aqueous ammonia
CUSTOM
Type
CUSTOM
Details
separated from the aqueous phase
CUSTOM
Type
CUSTOM
Details
recrystallised from isopropanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=O)OCC2=NC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: CALCULATEDPERCENTYIELD 303.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.